

GSK583: A Technical Guide to its Application in Inflammatory Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GSK583**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While its own development was halted, **GSK583** remains a critical tool compound for validating the role of the RIPK2 signaling pathway in various inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in relevant disease models.

Core Mechanism of Action: Inhibition of NOD-RIPK2 Signaling

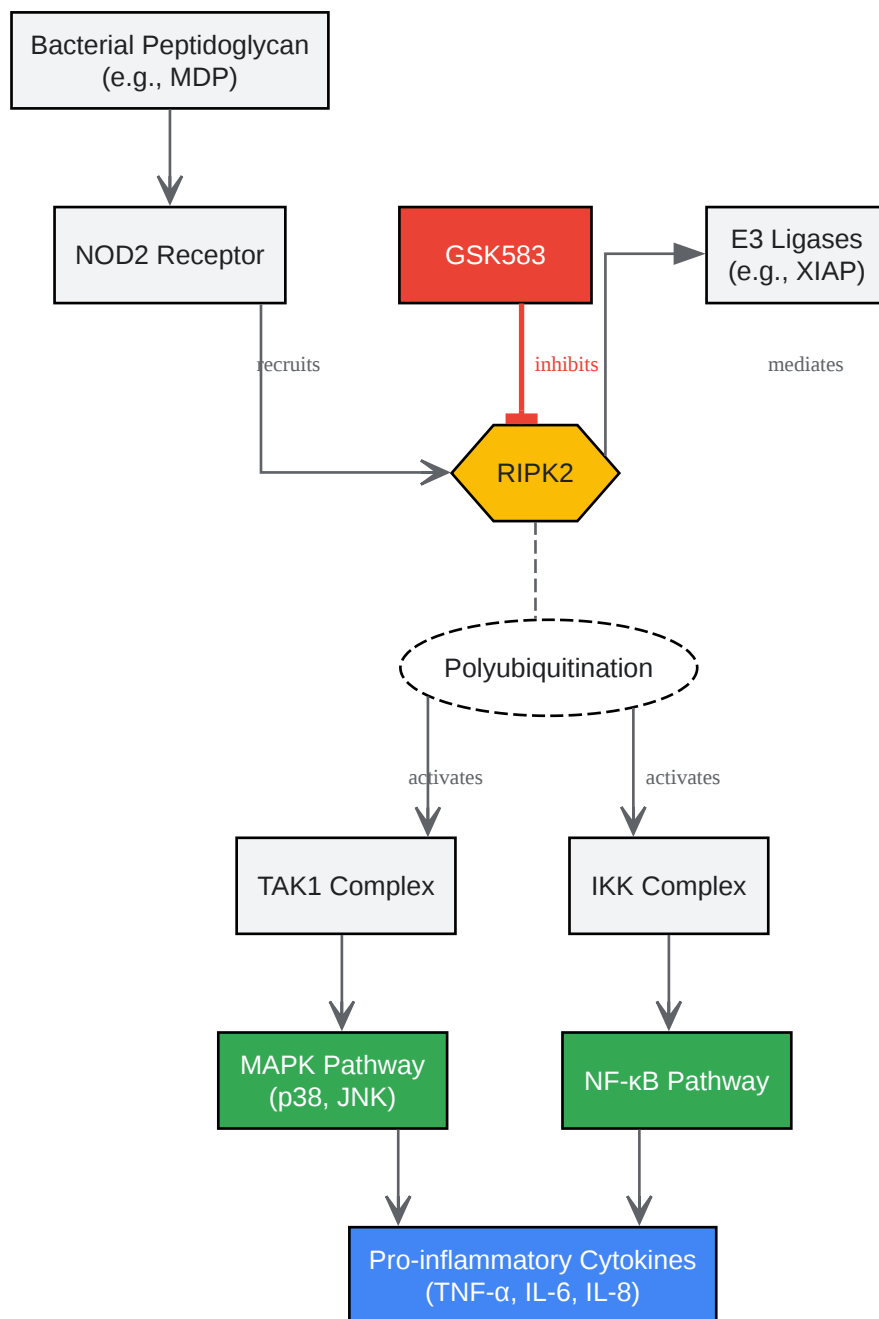
GSK583 is a selective, ATP-competitive inhibitor of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine-protein kinase that functions as a downstream modulator of the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[2][3] This pathway is a cornerstone of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.[3][4]

The signaling cascade proceeds as follows:

- Recognition: Intracellular NOD1 or NOD2 receptors recognize specific bacterial components.
[4]

- **Recruitment & Activation:** Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 via interactions between their respective caspase activation and recruitment domains (CARD).[\[5\]](#)[\[6\]](#)
- **Ubiquitination:** RIPK2 undergoes autophosphorylation and is subsequently polyubiquitinated by E3 ligases, a critical step for signal propagation.[\[4\]](#)[\[5\]](#)
- **Downstream Signaling:** The ubiquitinated RIPK2 acts as a scaffold to activate downstream kinase complexes, primarily the TAK1-TAB complex and the IKK α / β -NEMO complex.[\[5\]](#)[\[7\]](#)
- **Inflammatory Gene Expression:** Activation of these complexes leads to the triggering of the NF- κ B and MAPK signaling pathways.[\[3\]](#)[\[6\]](#) This culminates in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8) and chemokines.[\[5\]](#)[\[6\]](#)

GSK583 exerts its anti-inflammatory effects by binding to the ATP pocket of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, effectively suppressing the production of inflammatory mediators.[\[3\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: NOD2-RIPK2 signaling pathway and point of inhibition by **GSK583**.

Quantitative Data Summary

GSK583 demonstrated high potency in a variety of in vitro and ex vivo assays. However, its progression was limited by suboptimal pharmacokinetic properties in vivo.[9][10]

Table 1: In Vitro & Ex Vivo Potency of **GSK583**

Assay / Model	Measured Endpoint	IC50 Value	Reference
Primary Human Monocytes	MDP-stimulated TNF- α Production	8.0 nM	[9]
Human Whole Blood	MDP-stimulated TNF- α Production	237 nM	[9]
Human Crohn's Disease (CD) Biopsy	TNF- α & IL-6 Production	~200 nM	[9]
Human Ulcerative Colitis (UC) Biopsy	TNF- α & IL-6 Production	~200 nM	[9]
RIPK2 FP Assay	Kinase Inhibition	1.3 nM	[9]

Table 2: Pharmacokinetic (PK) Parameters of **GSK583**

Species	Parameter	Value	Reference
Rat	Oral Bioavailability (F)	39%	[9]
Mouse	Oral Bioavailability (F)	Moderate (value not specified)	[9]

Note: Despite its in vitro potency, **GSK583** showed low clearance and moderate volumes of distribution.[9] It was ultimately not progressed to advanced safety studies due to a combination of potent interaction with the hERG ion channel, suboptimal pharmacokinetics, and subpar efficacy in an in vivo inflammation model.[10]

Experimental Protocols

GSK583 has been utilized to probe the function of RIPK2 in various preclinical models, from cell-based assays to complex in vivo and ex vivo systems.[8] Below are detailed methodologies for key experimental setups.

The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.[\[11\]](#)[\[12\]](#) It is suitable for evaluating the efficacy of anti-inflammatory compounds like **GSK583**.

A. Materials

- Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[\[12\]](#)[\[13\]](#)
- Collagen: Bovine or Chick Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.
- Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- Compound: **GSK583** dissolved in an appropriate vehicle for administration (e.g., intraperitoneal, oral gavage).

B. Protocol

- Emulsion Preparation: Prepare a 1:1 emulsion of CII solution (2 mg/mL) and CFA by vigorous mixing until a stable emulsion is formed (a drop does not disperse in water).
- Primary Immunization (Day 0): Anesthetize mice. Inject 100 μ L of the CII/CFA emulsion intradermally at the base of the tail.[\[14\]](#) This delivers 100 μ g of CII.
- Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 μ L of this emulsion intradermally at a different site near the base of the tail.[\[14\]](#)[\[15\]](#)
- Compound Administration: Begin administration of **GSK583** or vehicle control at a predetermined dosing schedule (e.g., daily, starting from day 16 or at the onset of symptoms).[\[15\]](#)
- Clinical Scoring: Starting from day 21, monitor animals 3-4 times per week for signs of arthritis.[\[15\]](#) Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
- Endpoint Analysis (e.g., Day 42-56):

- Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to assess inflammation, pannus formation, and bone erosion.
- Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF- α , IL-6) via ELISA.

This model uses intestinal mucosal tissue from patients with Crohn's Disease (CD) or Ulcerative Colitis (UC) to assess a compound's ability to suppress endogenous cytokine production.^{[5][10]}

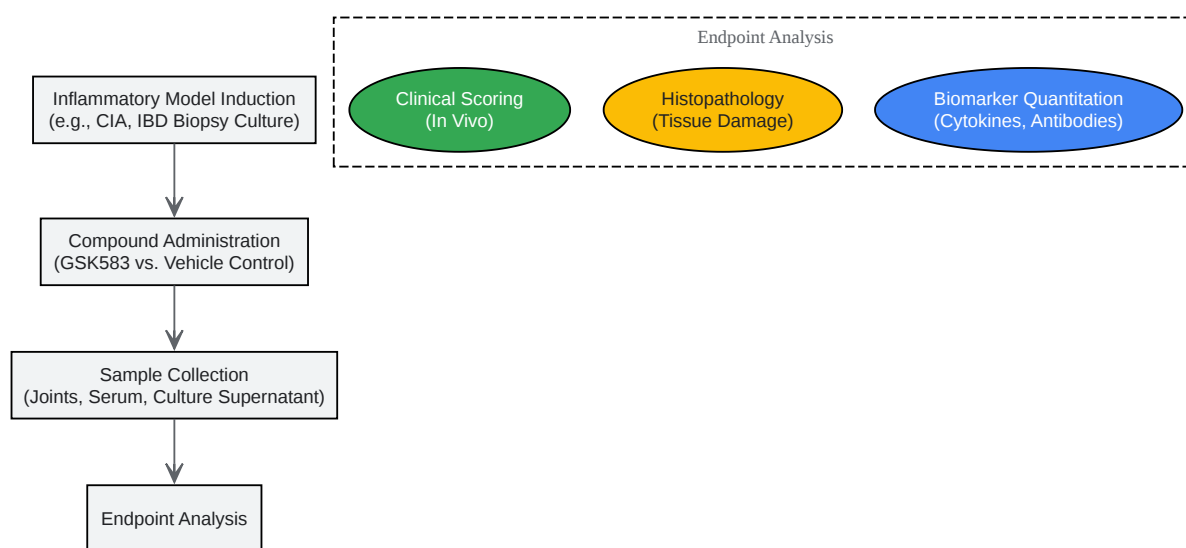
A. Materials

- Tissue: Fresh intestinal mucosal biopsies obtained via endoscopy from consenting CD or UC patients.
- Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and glutamine.
- Compound: **GSK583** dissolved in DMSO and diluted in culture medium to final concentrations.

B. Protocol

- Tissue Preparation: Immediately place fresh biopsies into culture medium.
- Culture Setup: Place individual biopsies into wells of a 24-well plate containing 1 mL of culture medium.
- Compound Treatment: Add varying concentrations of **GSK583** or vehicle control (DMSO) to the wells.
- Incubation: Culture the biopsies for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
- Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

- **Data Normalization:** Normalize cytokine levels to the total protein content of the tissue lysate from each corresponding biopsy to account for variations in tissue size.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **GSK583** in inflammatory models.

Conclusion

GSK583 is a highly potent and selective RIPK2 inhibitor that has been instrumental in confirming the role of the NOD-RIPK2 signaling pathway in inflammatory pathogenesis.[8] While its clinical development was halted due to off-target effects and unfavorable pharmacokinetics, the data generated using **GSK583** provided a strong rationale for the continued pursuit of RIPK2 as a therapeutic target.[9][10] It serves as a valuable chemical probe for researchers investigating innate immunity and inflammatory diseases, and the knowledge gained from its profile has guided the development of next-generation RIPK2 inhibitors with improved therapeutic potential, such as GSK2983559.[9][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [GSK583: A Technical Guide to its Application in Inflammatory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607852#gsk583-in-inflammatory-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com